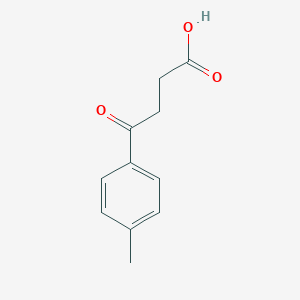

3-(4-Methylbenzoyl)propionic acid

概要

説明

3-(4-Methylbenzoyl)propionic acid is an organic compound that can be used as an intermediate in the agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of 3-(4-Methylbenzoyl)propionic acid involves Friedel-Crafts reactions, a family of processes developed by C. Friedel and J. Crafts in 1877 at the Sorbonne . The Friedel-Crafts acylation allows the introduction of an acyl group into the aromatic ring with a suitable acylating agent (acyl halide or carboxylic acid anhydride) and a strong Lewis acid as a catalyst .Molecular Structure Analysis

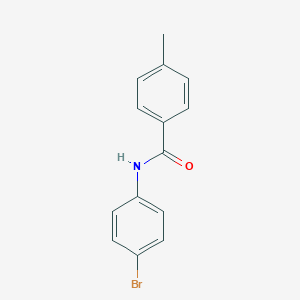

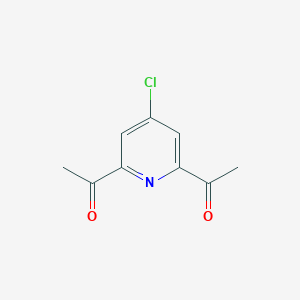

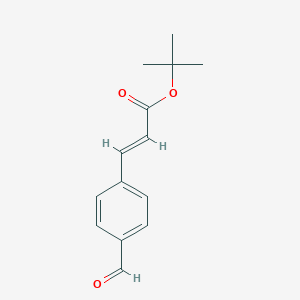

The molecular formula of 3-(4-Methylbenzoyl)propionic acid is C11H12O3 . It contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aromatic), and 1 hydroxyl group .Chemical Reactions Analysis

The Friedel-Crafts reactions are key to the synthesis of 3-(4-Methylbenzoyl)propionic acid . The Friedel-Crafts acylation allows the introduction of an acyl group into the aromatic ring with a suitable acylating agent .Physical And Chemical Properties Analysis

3-(4-Methylbenzoyl)propionic acid is a crystalline powder . Its exact physical and chemical properties such as solubility, boiling point, and melting point are not available in the search results.科学的研究の応用

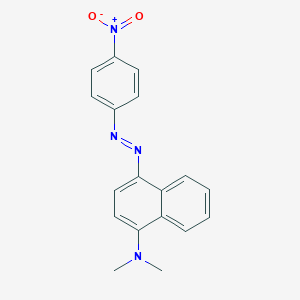

3-(4-Methylbenzoyl)propionic acid: , also known as 4-Oxo-4-(p-tolyl)butanoic acid, has several scientific research applications across different fields. Below is a comprehensive analysis focusing on unique applications:

Synthesis of Aromatic Compounds

It is involved in Friedel-Crafts reactions, particularly acylation processes, to introduce acyl groups into aromatic rings. This is essential for synthesizing complex aromatic compounds used in various chemical industries .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers There are several papers related to 3-(4-Methylbenzoyl)propionic acid, but the specific details of these papers are not available in the search results .

作用機序

Target of Action

It is known to cause skin and eye irritation and may cause respiratory irritation . This suggests that it interacts with cells in the skin, eyes, and respiratory system.

Mode of Action

It is known to be a corrosion inhibitor , suggesting that it interacts with metal surfaces to prevent their degradation. It is believed to adsorb onto the surface of the metal, forming a protective layer .

Biochemical Pathways

As a corrosion inhibitor, its primary function is likely physical rather than biochemical .

Pharmacokinetics

It is known to be insoluble in water , which may affect its bioavailability.

Result of Action

The result of 3-(4-Methylbenzoyl)propionic acid’s action is the prevention of corrosion on metal surfaces . On a molecular and cellular level, it can cause irritation to the skin, eyes, and potentially the respiratory system .

Action Environment

The action of 3-(4-Methylbenzoyl)propionic acid can be influenced by environmental factors. For instance, its effectiveness as a corrosion inhibitor may depend on the presence of other chemicals, the pH of the environment, and the temperature . Its safety data sheet recommends storing it in a dry, cool, and well-ventilated place , suggesting that moisture, heat, and poor ventilation could negatively impact its stability.

特性

IUPAC Name |

4-(4-methylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEEUWZITKKSXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288225 | |

| Record name | 3-(4-Methylbenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylbenzoyl)propionic acid | |

CAS RN |

4619-20-9 | |

| Record name | 4-Methyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4619-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methylphenyl)-4-oxobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004619209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4619-20-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Methylbenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-METHYLPHENYL)-4-OXOBUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYB7JU7CMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

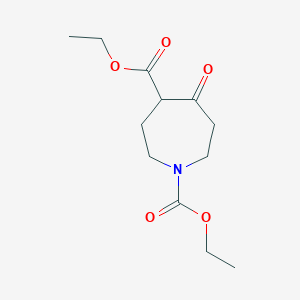

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-(4-methylbenzoyl)propionic acid interesting for corrosion inhibition?

A: 3-(4-methylbenzoyl)propionic acid (also known as HL1) shows promise as a corrosion inhibitor due to its ability to form stable complexes with iron(III). Research suggests that this interaction involves the carboxylate group of HL1 binding to two iron(III) ions, along with hydrogen bonding between its 4-keto group and surface hydroxy groups. [] This binding, along with the close packing of the aromatic rings, potentially creates a hydrophobic barrier on the iron surface, inhibiting corrosion. []

Q2: How does the structure of 3-(4-methylbenzoyl)propionic acid relate to its potential as a building block for other compounds?

A: The structure of 3-(4-methylbenzoyl)propionic acid makes it a versatile building block for synthesizing various heterocyclic compounds with potential biological activities. One study demonstrated its use in creating pyrazole-based derivatives, including pyrrolone, pyridazinone, and imidazole derivatives. [] This versatility stems from the presence of both a ketone and a carboxylic acid functional group, allowing for diverse chemical reactions and modifications. []

Q3: What is the mechanism of action of KE298 (2-acetylthiomethyl-3-(4-methylbenzoyl)propionic acid) in rheumatoid arthritis?

A: KE298, a derivative of 3-(4-methylbenzoyl)propionic acid, has shown promising results in suppressing rheumatoid arthritis (RA) disease activity. [] Studies suggest that KE298 inhibits the proliferation of RA synovial fibroblast-like cells and reduces the production of proinflammatory cytokines and MMP-1 (a key enzyme in joint destruction) primarily by suppressing their gene transcription. [] This effect appears to be mediated through the downregulation of the AP-1 transcription factor, highlighting a potential molecular target for KE298's therapeutic effect in RA. []

Q4: What are the implications of using molecular modeling to study 3-(4-methylbenzoyl)propionic acid and its derivatives?

A: Molecular modeling plays a crucial role in understanding the behavior and interactions of 3-(4-methylbenzoyl)propionic acid and its derivatives. Researchers have used molecular modeling techniques to investigate the accuracy of empirical force fields in predicting the low-energy conformations of this compound, comparing the results with crystallographic data. [] Additionally, molecular dynamics simulations have been employed to explore structure-activity relationships in films of physisorbed friction modifiers derived from this molecule. [] These computational approaches provide valuable insights into the molecular mechanisms underlying the observed properties and guide the development of new derivatives with improved characteristics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)

![Acetamide, N-[1,1-bis[(acetyloxy)methyl]-3-phenylpropyl]-](/img/structure/B177012.png)

![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)